molecular formula C9H7Br3O2 B8424366 4-(2-Bromoethoxy)-3,5-dibromobenzaldehyde

4-(2-Bromoethoxy)-3,5-dibromobenzaldehyde

Cat. No.: B8424366
M. Wt: 386.86 g/mol
InChI Key: USWBGMYHOQEQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromoethoxy)-3,5-dibromobenzaldehyde is a useful research compound. Its molecular formula is C9H7Br3O2 and its molecular weight is 386.86 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7Br3O2

Molecular Weight

386.86 g/mol

IUPAC Name

3,5-dibromo-4-(2-bromoethoxy)benzaldehyde

InChI

InChI=1S/C9H7Br3O2/c10-1-2-14-9-7(11)3-6(5-13)4-8(9)12/h3-5H,1-2H2

InChI Key

USWBGMYHOQEQFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCBr)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Dibromoethane (62 mL, 0.72 moles) was added to a mixture of 3,5-dibromo-4-hydroxybenzaldehyde (10 g, 36 mmoles) and potassium carbonate (25 g, 180 mmoles) in DMF (100 ml) and the resulting mixture was stirred vigorously at 70° C. for 16 hours. After cooling, the mixture was poured into water (300 mL) and extracted with ethyl acetate (400 mL). Water (200 mL) was added to the aqueous phase and this was extracted with ethyl acetate (150 mL). The combined organic phases were washed with saturated sodium chloride (3×150 mL), dried over MgSO4 and evaporated in vacuo. The residue was dissolved in refluxing 96% ethanol (60 mL). Water (15 mL) was added and after cooling, filtration, washing with 60% ethanol and drying 10.7 g (77%) of 4-(2-bromoethoxy)-3,5-dibromobenzaldehyde was isolated in two crops. M.p. 84-85° C.
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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